Imipramine

Vue d'ensemble

Description

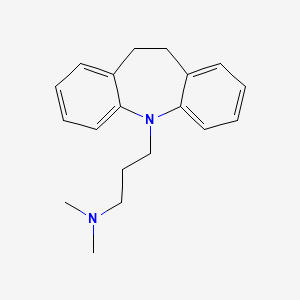

Imipramine is a tricyclic antidepressant (TCA) primarily used in the treatment of depression and anxiety . It belongs to a group of medicines known as tricyclic antidepressants (TCA) and is thought to work by increasing the activity of a chemical called serotonin in the brain . It is also used to treat enuresis (bedwetting) in children .

Synthesis Analysis

This compound has been reported to mimic the action of cholesterol to regulate protein synthesis in the Sterol Regulatory Element Binding (SREB) protein synthesis pathway . It induces the production of leishmanicidal molecules such as superoxide and nitric oxide .Molecular Structure Analysis

This compound has a molecular formula of C19H24N2 and a molecular weight of 280.4073 . Its IUPAC Standard InChI is InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3 .Chemical Reactions Analysis

This compound has been studied for its oxidative degradation . The reaction rate coefficients between attacking radicals such as hydroperoxymethanol radical (OHCH2OO·) and reactive sites on the this compound molecule have been estimated .Physical And Chemical Properties Analysis

This compound hydrochloride occurs as a white to off-white, odorless or practically odorless, crystalline powder that is freely soluble in water and in alcohol .Applications De Recherche Scientifique

Traitement de la dépression

L'imipramine a été le premier antidépresseur tricyclique décrit, et il reste l'un des piliers du traitement des dépressions endogènes et réactives . Il a été défini comme un agent thérapeutique innovant pour la dépression, une condition qui affecte environ 12 % de la population générale . Les antidépresseurs tricycliques comme l'this compound ont été remarqués pour améliorer l'humeur et la vigilance, et pour augmenter l'activité physique .

Traitement de l'énurésie

L'this compound a été utilisée expérimentalement, avec un certain succès, pour le traitement de l'énurésie (incapacité à contrôler la miction) . Cette application fournit une approche non invasive pour gérer cette condition.

Traitement de l'alcoolisme

L'this compound a également été utilisée dans le traitement de l'alcoolisme . Bien que les mécanismes exacts ne soient pas entièrement compris, on pense que les effets du médicament sur l'humeur et l'anxiété peuvent contribuer à son efficacité dans ce domaine.

Traitement des troubles alimentaires

L'this compound a été utilisée dans le traitement des troubles alimentaires, en particulier la boulimie . Les effets du médicament sur l'humeur et l'anxiété, ainsi que son potentiel à aider à réguler les comportements alimentaires, en font un outil précieux dans le traitement de cette condition.

Traitement des réactions de panique et des troubles obsessionnels compulsifs

L'this compound a montré un potentiel dans le traitement des réactions de panique et des troubles obsessionnels compulsifs . Sa capacité à moduler l'humeur et l'anxiété peut être bénéfique dans la gestion de ces conditions.

Traitement de la douleur chronique, des névralgies et des migraines

L'this compound a été utilisée pour traiter la douleur chronique, les névralgies et les migraines . Les effets du médicament sur le système nerveux central peuvent aider à réduire les signaux de douleur et à apporter un soulagement.

Traitement de l'ulcère peptique

L'this compound a été utilisée dans le traitement de l'ulcère peptique . Bien que des recherches supplémentaires soient nécessaires, les premiers résultats suggèrent que le médicament pourrait aider à réduire les symptômes et à favoriser la guérison.

Thérapie adjuvante anti-invasive pour le gliome

L'this compound bleue, un dérivé de l'this compound, a été utilisée comme thérapie adjuvante anti-invasive pour le gliome, un type de tumeur cérébrale . Cette thérapie a montré qu'elle arrêtait l'invasion du gliome, conduisant à une tumeur plus compacte .

Mécanisme D'action

Target of Action

Imipramine, a tricyclic antidepressant (TCA), primarily targets the serotonin and norepinephrine reuptake transporters . It inhibits the reuptake of these neurotransmitters, thereby increasing their levels in the synaptic cleft . This results in an enhanced neurotransmission of serotonin and norepinephrine . This compound also acts on other receptors such as histamine H1 receptors, α1-adrenergic receptors, and muscarinic receptors . Additionally, recent studies suggest that this compound may target EGFRvIII and neuronal-derived EGFR .

Mode of Action

This compound exerts its antidepressant effects by inhibiting the reuptake of serotonin and norepinephrine, leading to an increase in the synaptic concentration of these neurotransmitters . This results in enhanced serotonergic and noradrenergic neurotransmission . The blockade of histamine H1 receptors, α1-adrenergic receptors, and muscarinic receptors accounts for its sedative, hypotensive, and anticholinergic effects respectively .

Biochemical Pathways

This compound is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes. It undergoes N-demethylation to its main active metabolite, desipramine, via CYP2C19, CYP1A2, and CYP3A4 . This metabolic process is crucial for the drug’s pharmacological action.

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract with a bioavailability ranging from 94-96% . The primary site of absorption is the small intestine . It is extensively metabolized in the liver, primarily by CYP1A2, CYP2C19, and CYP3A4 enzymes . The drug and its metabolites are excreted mainly in the urine .

Result of Action

The increased synaptic concentration of serotonin and norepinephrine due to the inhibition of their reuptake can lead to an improvement in mood in depressed individuals . The blockade of other receptors can result in sedative, hypotensive, and anticholinergic effects . Recent studies also suggest that this compound treatment targeting EGFRvIII and neuronal-derived EGFR may play a pivotal role in treating glioblastoma by reducing the GABAergic synapse and vesicle-mediated release and other processes thereby modulating immune function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain drugs can affect the metabolism of this compound, thereby altering its efficacy and side effect profile . Additionally, genetic variations in the enzymes responsible for the metabolism of this compound can lead to inter-individual differences in the drug’s effects .

Safety and Hazards

Imipramine may cause some teenagers and young adults to be agitated, irritable, or display other abnormal behaviors . It may also cause some people to have suicidal thoughts and tendencies or to become more depressed . Some people may have trouble sleeping, get upset easily, have a big increase in energy, or start to act reckless .

Propriétés

IUPAC Name |

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGWQEUPMDMJNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113-52-0 (mono-hydrochloride) | |

| Record name | Imipramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1043881 | |

| Record name | Imipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Imipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

160 °C @ 0.1 MM HG | |

| Record name | Imipramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00458 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IMIPRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

CRYSTALS FROM ACETONE; FREELY SOL IN WATER, LESS SOL IN ALCOHOL, SPARINGLY SOL IN ACETONE /HYDROCHLORIDE/, In water, 18.2 mg/l @ 24 °C., 18.2 mg/L at 24 °C | |

| Record name | Imipramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00458 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IMIPRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Imipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Imipramine works by inhibiting the neuronal reuptake of the neurotransmitters norepinephrine and serotonin. It binds the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter reducing the reuptake of norepinephrine and serotonin by neurons. Depression has been linked to a lack of stimulation of the post-synaptic neuron by norepinephrine and serotonin. Slowing the reuptake of these neurotransmitters increases their concentration in the synaptic cleft, producing knock-on effects in protein kinase signalling which is thought to contribute to changes in neurotransmission and brain physiology which relieves symptoms of depression., MANNER IN WHICH IMIPRAMINE RELIEVES...DEPRESSION IS NOT CLEAR. ITS EFFECT HAS BEEN DESCRIBED AS DULLING OF DEPRESSIVE IDEATION... HOWEVER, REPORTS OF MANIC EXCITEMENT AS WELL AS EUPHORIA & INSOMNIA INDICATE THAT IMIPRAMINE DOES HAVE STIMULANT ACTION UNDER CERTAIN CIRCUMSTANCES., TRICYCLIC ANTIDEPRESSANTS HAVE THREE PRIMARY PHARMACOLOGIC ACTIONS, INCLUDING ANTICHOLINERGIC EFFECTS, REUPTAKE BLOCKADE OF CATECHOLAMINES AT THE ADRENERGIC NEURONAL SITE AND QUINIDINE-LIKE EFFECTS ON THE CARDIAC TISSUE. /TRICYCLIC ANTIDEPRESSANTS/ | |

| Record name | Imipramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00458 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IMIPRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white /hydrochloride/ | |

CAS RN |

50-49-7 | |

| Record name | Imipramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imipramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imipramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00458 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | imipramine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imipramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imipramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGG85SX4E4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IMIPRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Imipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174-175, 174.5 °C | |

| Record name | Imipramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00458 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imipramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

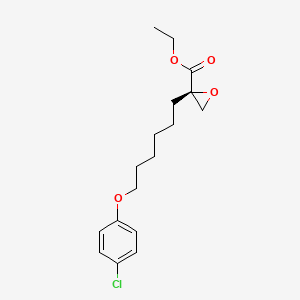

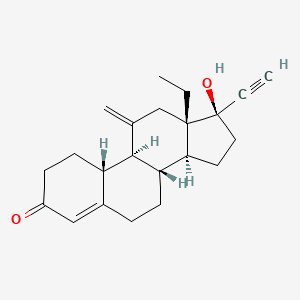

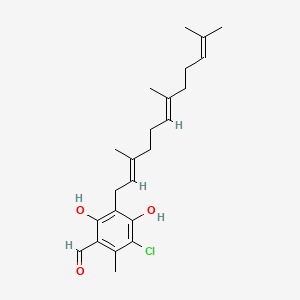

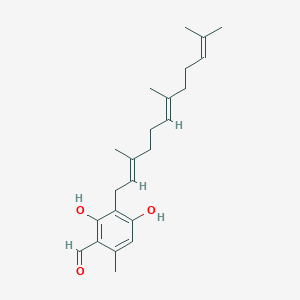

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Imipramine?

A1: this compound primarily acts by inhibiting the reuptake of both serotonin and norepinephrine in the synaptic cleft. This leads to increased concentrations of these neurotransmitters in the brain, contributing to its antidepressant effects. [, , ]

Q2: How does chronic this compound administration affect beta-adrenoceptor sensitivity?

A3: Studies in rats indicate that chronic this compound treatment leads to down-regulation of beta-adrenoceptors, specifically through a mechanism distinct from that induced by electroconvulsive treatment. This down-regulation appears unrelated to a direct effect on adenylate cyclase and may involve protein kinase C. []

Q3: Does this compound impact alpha-adrenoceptor sensitivity?

A4: Research in rats has shown that chronic this compound treatment increases the sensitivity of alpha 1-adrenoceptors while decreasing the sensitivity of alpha 2-adrenoceptors in mediating cardiovascular responses. []

Q4: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C19H24N2, and its molecular weight is 280.41 g/mol. []

Q5: Are there specific material compatibilities to consider when formulating this compound?

A6: While the provided research doesn't delve into specific material compatibilities, it does highlight the importance of considering factors like pH and excipient choice when developing formulations to ensure stability and efficacy. []

Q6: How is this compound metabolized in the body?

A7: this compound undergoes significant first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme system. A key metabolic pathway involves N-demethylation, leading to the formation of its active metabolite, Desipramine. [, ]

Q7: Are there species differences in the metabolism of this compound?

A8: Yes, significant species differences exist in the metabolism of both this compound and Desipramine. For instance, rats rapidly convert this compound to Desipramine, which is then slowly metabolized. In contrast, rabbits and mice metabolize both compounds rapidly. Understanding these species differences is crucial for interpreting preclinical data. []

Q8: How do other drugs influence this compound metabolism?

A9: Concurrent administration of certain drugs can influence this compound metabolism. For example, Fluphenazine has been shown to compete with tricyclic metabolism, potentially altering this compound and Desipramine plasma concentrations. []

Q9: Does norethindrone affect this compound metabolism?

A10: Research indicates that pretreating mice with the progestin norethindrone leads to a decrease in this compound hydroxylation and an increase in its demethylation. This suggests a complex interaction that is not solely dependent on cytochrome P450 induction. []

Q10: What in vitro models have been used to study this compound's effects on neuronal activity?

A11: Researchers have utilized various in vitro models, including cultured astrocytes and isolated guinea pig right atrial preparations, to investigate this compound's influence on neuronal activity, receptor sensitivity, and autonomic control of heart rate. [, ]

Q11: What animal models have been employed to study this compound's antidepressant effects?

A12: The Flinders Sensitive and Resistant Lines (FSL/FRL) rat strain, a genetic animal model of depression, has been used to demonstrate this compound's ability to increase hippocampal synapse and neuron numbers, correlating with improved behavioral outcomes in the forced swim test. []

Q12: Has this compound been studied in combination with other drugs for treating depression?

A13: Yes, this compound has been investigated in combination with other medications, such as Diazepam. While the combination may not significantly impact this compound metabolism, it has been shown to potentially enhance the activity of drug-metabolizing enzymes in rats. []

Q13: What have studies revealed about this compound's effect on brain-derived neurotrophic factor (BDNF)?

A14: Research suggests that this compound can induce BDNF mRNA expression in cultured rat brain astrocytes. This effect appears to be mediated through cAMP response element binding protein (CREB) activation via protein kinase A and/or ERK pathways. []

Q14: What are some known cardiovascular effects of this compound?

A15: While not a primary focus of this Q&A, it's important to note that this compound can have cardiovascular effects, primarily related to its anticholinergic properties. These can include tachycardia, orthostatic hypotension, and in rare cases, cardiac conduction abnormalities. [, ]

Q15: What analytical methods are commonly employed to measure this compound and its metabolites in biological samples?

A16: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound and its metabolites in plasma. Different detection methods, including UV absorption and electrochemical detection (EC), have been coupled with HPLC for sensitive and specific measurements. [, ]

Q16: What factors are crucial for accurate this compound quantification in biological samples?

A17: Proper sample preparation, including effective protein precipitation using agents like acetonitrile and potassium phosphate solutions, is crucial for accurate this compound quantification by HPLC. Method validation, including assessment of linearity, accuracy, precision, and specificity, is essential for ensuring reliable results. []

Q17: What resources are valuable for researchers studying this compound?

A18: Access to research databases like Semantic Scholar, PubMed, and clinical trial registries is crucial for staying updated on the latest research. Animal models like the FSL/FRL rats and validated analytical techniques like HPLC are vital for preclinical and clinical research. [, ]

Q18: What is the historical context of this compound in the field of antidepressants?

A19: this compound was one of the first tricyclic antidepressants developed and played a crucial role in revolutionizing the treatment of depression. Its discovery marked a significant milestone in psychopharmacology, leading to the development of numerous other antidepressant medications. [, ]

Q19: How has this compound research fostered cross-disciplinary collaborations?

A20: The study of this compound has encouraged collaboration between various disciplines, including pharmacology, neuroscience, psychiatry, and analytical chemistry. These collaborations have advanced our understanding of this compound's mechanisms of action, clinical effects, and analytical techniques for its measurement. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide](/img/structure/B1671723.png)